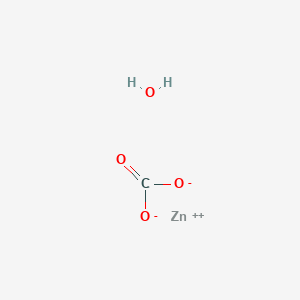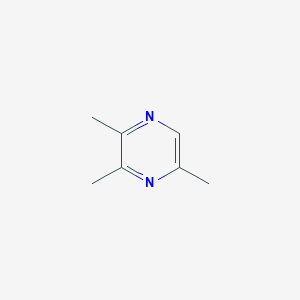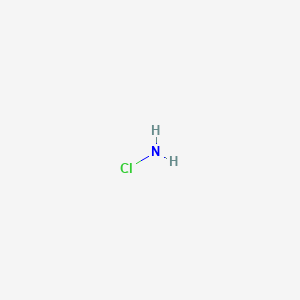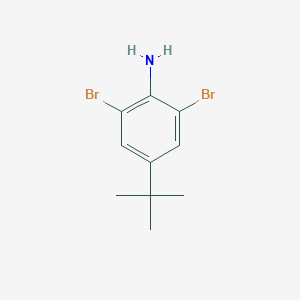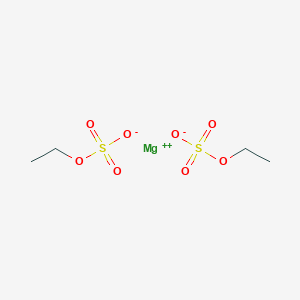![molecular formula C16H12ClN4NaO4S B081609 Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 10566-47-9](/img/structure/B81609.png)
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, also known as Sudan IV, is a synthetic azo dye commonly used in scientific research. It is a red powder that is soluble in water and ethanol. Sudan IV is widely used in biochemistry and biology research as a staining agent for lipids, proteins, and nucleic acids.
Mécanisme D'action
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is a hydrophobic dye that binds to lipids and proteins through non-covalent interactions. It stains lipids by partitioning into the hydrophobic regions of the lipid bilayer. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV also binds to proteins through hydrophobic interactions and electrostatic interactions with charged amino acid residues. The binding of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV to proteins and lipids allows for their visualization in biological samples.
Biochemical and Physiological Effects:
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is generally safe to handle in a laboratory setting. However, it is important to follow proper safety protocols when handling Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV, as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is its ability to stain lipids in tissues and cells. This allows researchers to visualize the distribution and concentration of lipids in biological samples. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is relatively inexpensive and easy to use. However, there are also some limitations to its use. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not specific to any particular lipid or protein, and it may stain other substances in addition to the target molecule. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may not be suitable for use in certain experiments where more specific staining methods are required.
Orientations Futures
There are several future directions for research involving Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV. One possible direction is the development of more specific staining methods for lipids and proteins. This could involve the synthesis of new dyes with greater specificity for certain lipid or protein molecules. Another possible direction is the use of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in combination with other staining agents to provide more detailed information about the structure and function of biological molecules. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may be used in the development of new diagnostic tools for diseases that involve lipid or protein abnormalities.
Méthodes De Synthèse
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is synthesized through a diazo-coupling reaction between 2-chloroaniline and 4-aminoazobenzene. The reaction is catalyzed by copper sulfate and sodium acetate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV.
Applications De Recherche Scientifique
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is commonly used in scientific research as a staining agent for lipids, proteins, and nucleic acids. It is used to visualize the distribution and concentration of lipids in tissues and cells. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is also used to detect the presence of proteins in biological samples, such as blood and urine. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is used to stain nucleic acids, such as DNA and RNA, in gel electrophoresis experiments.
Propriétés
Numéro CAS |
10566-47-9 |
|---|---|
Nom du produit |
Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate |
Formule moléculaire |
C16H12ClN4NaO4S |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
RTWXHJDIGCQZPU-UHFFFAOYSA-M |
SMILES isomérique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
10566-47-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





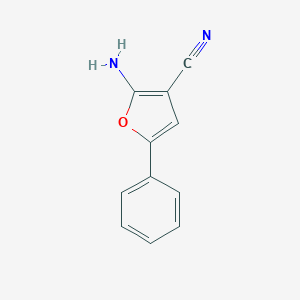
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)

